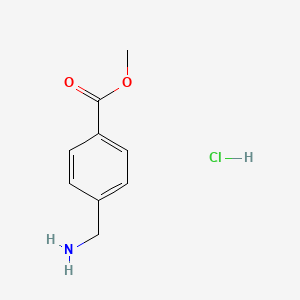

Methyl 4-(aminomethyl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCKBSSWNIUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977872 | |

| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-11-7 | |

| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(aminomethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, including novel hepatitis C virus (HCV) helicase inhibitors.[1][2] The primary method detailed is the Fischer esterification, a well-established acid-catalyzed reaction, utilizing thionyl chloride and methanol.[3][4][5]

Reaction and Mechanism

The synthesis involves the esterification of the carboxylic acid group of 4-(aminomethyl)benzoic acid with methanol.[1][6] In this process, thionyl chloride (SOCl₂) is employed not to form an acyl chloride, but to generate hydrochloric acid (HCl) in situ under anhydrous conditions.[3] The HCl then acts as a catalyst for the esterification reaction.[3][6] The amine functional group is protonated to form the hydrochloride salt, which protects it from side reactions. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[3][7]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol.[1]

| Parameter | Value |

| Reactant | |

| 4-(aminomethyl)benzoic acid | 302 mg (2.00 mmol) |

| Reagents | |

| Methanol | 30 mL |

| Thionyl chloride | 1.16 mL (16.0 mmol) |

| Product | |

| This compound | 390 mg |

| Yield | 97% |

| Physical Properties | |

| Appearance | Colorless solid / White crystalline powder |

| Melting Point | 234 °C[1] (decomposes) |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.7 g/mol [1] |

| Analytical Data | |

| TLC Rf | 0.22 (Eluent: ethyl acetate/1% diethylmethylamine) |

| ¹H NMR (400 MHz, DMSO-D₆) δ (ppm) | 3.86 (s, 3H), 4.10 (s, 2H), 7.63-7.67 (m, 2H), 7.96-8.01 (m, 2H), 8.61 (br, 3H) |

| FT-IR ν (cm⁻¹) | 2963, 2878, 2573, 1678, 1597, 1578, 1477, 864 |

| HRMS (APCI) m/z | 166.0865 ([M+H]⁺, calculated: 166.0863) |

| HPLC Purity | 99.9% |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

4-(aminomethyl)benzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (2.00 mmol) in methanol (30 mL).[1]

-

Stir the solution at room temperature.

-

Slowly add thionyl chloride (16.0 mmol) dropwise to the stirred solution.[1] An exothermic reaction will occur.

-

Continue stirring the reaction mixture at room temperature overnight.[1]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.[1]

-

The resulting solid is the target product, this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Alternative Considerations

While the thionyl chloride method is efficient, other approaches for Fischer esterification exist. These include using gaseous hydrogen chloride in methanol or other strong acids like sulfuric acid or p-toluenesulfonic acid.[4][5][8] A patent describes a process for preparing the free ester, methyl 4-(aminomethyl)benzoate, by esterification with methanol in the presence of hydrochloric acid, followed by a specific work-up procedure involving pH adjustment and extraction, achieving yields of 88-89%.[6] This method avoids the isolation of the hydrochloride salt.[6] The choice of method may depend on the desired final product (free base or hydrochloride salt), scale, and available resources. For instance, generating methanolic HCl by adding acetyl chloride to methanol is another reported alternative to using thionyl chloride.[9]

References

- 1. This compound | 6232-11-7 [chemicalbook.com]

- 2. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

"methyl 4-(aminomethyl)benzoate hydrochloride chemical properties and structure"

An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, core physicochemical properties, and synthesis of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is an amino acid ester hydrochloride, commonly utilized as a building block in organic synthesis.[1][2] Its structure consists of a benzene ring substituted with a methyl ester group and an aminomethyl group, with the amine function protonated as a hydrochloride salt.

-

IUPAC Name: methyl 4-(aminomethyl)benzoate;hydrochloride[3]

-

CAS Number: 6232-11-7[1]

-

Synonyms: 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride, Methyl p-(Aminomethyl)benzoate Hydrochloride, 4-Methoxycarbonyl-benzylamine Hydrochloride[1]

The chemical structure is as follows:

Physicochemical Properties

The compound presents as a white to almost white crystalline powder.[1][2] Key physical and chemical identifiers are summarized below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 201.65 g/mol | [3][4] |

| Melting Point | 234 - 243 °C (decomposes) | [1][2][5] |

| Appearance | White Crystalline Powder | [1][2][6] |

| InChI Key | GIZCKBSSWNIUMZ-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC=C(C=C1)CN.Cl | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is critical for the identification and characterization of the compound. The following tables summarize the key spectral features.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: DMSO-d₆

| Spectrum | Chemical Shift (δ) [ppm] | Details | Source(s) |

| ¹H NMR (400 MHz) | 3.86 | Singlet, 3H (CO₂CH₃) | [1][2] |

| 4.10 | Singlet, 2H (H₃NCH₂) | [1][2] | |

| 7.63 - 7.67 | Multiplet, 2H (Aromatic H-3, H-5) | [1][2] | |

| 7.96 - 8.01 | Multiplet, 2H (Aromatic H-2, H-6) | [1][2] | |

| 8.61 | Broad peak, 3H (NH₃⁺) | [1][2] | |

| ¹³C NMR (101 MHz) | 41.7 | 1C (H₃NCH₂) | [1][2] |

| 52.2 | 1C (CO₂CH₃) | [1][2] | |

| 129.2 | 2C (Aromatic C-3, C-5) | [1][2] | |

| 129.3 | 2C (Aromatic C-2, C-6) | [1][2] | |

| 129.5 | 1C (Aromatic C-1) | [1][2] | |

| 139.4 | 1C (Aromatic C-4) | [1][2] | |

| 165.9 | 1C (CO₂) | [1][2] |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Value | Details | Source(s) |

| FT-IR | ν 2963 cm⁻¹ | NH₃⁺ stretch | [1][2] |

| ν 2878 cm⁻¹ | C-H aliphatic stretch | [1][2] | |

| ν 1678 cm⁻¹ | C=O (ester) stretch | [1][2] | |

| ν 1597, 1578, 1477 cm⁻¹ | C=C aromatic stretch | [1][2] | |

| HRMS (APCI) | m/z = 166.0865 | [M+H]⁺ (Calculated for C₉H₁₂NO₂⁺: 166.0863) | [1][2] |

Table 4: Chromatographic Data

| Technique | Value | Conditions | Source(s) |

| TLC Rf | 0.22 | Mobile Phase: Ethyl acetate / 1% Diethylmethylamine | [1][2] |

| HPLC Purity | >98.0% | Not specified |

Experimental Protocols

Synthesis via Esterification

A common and high-yield synthesis involves the esterification of 4-(aminomethyl)benzoic acid using thionyl chloride in methanol.[1][2]

Materials:

-

4-(Aminomethyl)benzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid (e.g., 302 mg, 2.00 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[1][2]

-

At room temperature, add thionyl chloride (e.g., 1.16 mL, 16.0 mmol) slowly and dropwise to the solution.[1][2]

-

Stir the reaction mixture at room temperature overnight.[1][2]

-

After the reaction is complete, remove the solvent (methanol) and excess reagent by distillation under reduced pressure using a rotary evaporator.[1][2]

-

The resulting product, this compound, is obtained as a colorless or white solid. The reported yield for this protocol is high (approx. 97%).[1][2]

Visualized Workflows and Relationships

Logical Relationship of Chemical Properties

The following diagram illustrates the key identifiers and properties of the compound, showing their logical relationship.

Figure 1: Key Properties of Methyl 4-(aminomethyl)benzoate HCl

Experimental Workflow for Synthesis

This diagram outlines the step-by-step laboratory procedure for the synthesis of this compound.

Figure 2: Synthesis Workflow

Applications in Research and Development

This compound serves as a versatile intermediate in organic chemistry. It is particularly noted for its role in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors and in the preparation of ureido-based compounds like methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.[1][2] Its bifunctional nature, possessing both an amine and a methyl ester, allows for sequential or orthogonal derivatization in multi-step synthetic routes.

References

- 1. This compound | 6232-11-7 [chemicalbook.com]

- 2. This compound CAS#: 6232-11-7 [m.chemicalbook.com]

- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]

- 6. 396780250 [thermofisher.com]

Technical Guide: Physicochemical Properties of Methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(aminomethyl)benzoate hydrochloride, identified by CAS number 6232-11-7, is a significant organic building block, particularly in the synthesis of pharmaceutical compounds. Its utility as a precursor in the development of novel therapeutics, such as Hepatitis C Virus (HCV) helicase inhibitors, underscores the importance of a thorough understanding of its physical and chemical characteristics.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for their determination, and relevant biochemical pathway and synthesis workflow diagrams.

Chemical Identity and Structure

-

Chemical Name: this compound[2]

-

Synonyms: 4-(Methoxycarbonyl)benzylamine hydrochloride, [4-(Methoxycarbonyl)phenyl]methylamine hydrochloride, 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride[1][2]

-

Molecular Formula: C₉H₁₂ClNO₂[2]

-

Molecular Weight: 201.65 g/mol [2]

-

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis and drug design.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 234-243 °C (decomposes) | [1] |

| Solubility | Soluble in water | [3] |

Table 2: Chemical and Spectroscopic Data

| Data Type | Value/Description | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.86 (s, 3H, CO₂CH₃), 4.10 (s, 2H, H₃NCH₂), 7.63-7.67 (m, 2H, Ar-H), 7.96-8.01 (m, 2H, Ar-H), 8.61 (br s, 3H, NH₃⁺) | [1] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 41.7 (H₃NCH₂), 52.2 (CO₂CH₃), 129.2 (Ar-C), 129.3 (Ar-C), 129.5 (Ar-C), 139.4 (Ar-C), 165.9 (CO₂CH₃) | [1] |

| FT-IR (cm⁻¹) | 2963 (NH₃⁺), 2878 (C-H aliphatic), 2573 (NH₃⁺), 1678 (C=O), 1597, 1578, 1477 (C=C aromatic), 864 (aromatic ring out-of-plane bending) | [1] |

| HRMS (APCI) | m/z = 166.0865 ([M+H]⁺, calculated for C₉H₁₂NO₂⁺: 166.0863) | [1] |

| Purity | ≥95% to >98% (by HPLC) | [1] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and chemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder.[4] If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[5]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, start heating at a rate that allows the temperature to rise slowly (approximately 2 °C per minute) as you approach the expected melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[5]

-

-

Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad melting range at a depressed temperature suggests the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[7]

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Pipettes and vials for sample preparation

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a small amount of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.[8]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate pulse width, and a relaxation delay.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[9] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[10]

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecular structure.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]

Apparatus:

-

FT-IR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

-

KBr press (for pellet method)

-

Mortar and pestle

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Place the mixture into a KBr press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder or a blank KBr pellet in the spectrometer and run a background scan. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[13]

-

Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum.[13]

-

Data Interpretation: Analyze the positions (in wavenumbers, cm⁻¹), shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.[14]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.[15]

Apparatus:

-

High-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)

-

Syringe pump or autosampler for sample introduction

-

Solvent system for sample dissolution and delivery

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.[16]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ionization source at a constant flow rate.[3]

-

Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are guided into the mass analyzer, where their m/z ratios are measured with high precision.[15]

-

Data Analysis: The measured exact mass is compared to the theoretical exact mass calculated for possible elemental formulas. A close match (typically within a few ppm) confirms the elemental composition of the molecule.[17]

Synthesis and Mechanistic Insights

This compound is synthesized via an esterification reaction from 4-(aminomethyl)benzoic acid.[1] A common and efficient method involves the use of methanol as both the solvent and reactant, with thionyl chloride acting as a source of HCl for acid catalysis.[18][19]

Synthesis Protocol

The following protocol is adapted from a reported synthesis.[1]

Reagents and Equipment:

-

4-(aminomethyl)benzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid in methanol at room temperature.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur. It is advisable to cool the flask in an ice bath during the addition.[20]

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent (methanol) and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

The resulting solid product is this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathway

While this compound itself is not reported to have direct biological activity, it is a key intermediate in the synthesis of more complex molecules, notably inhibitors of the Hepatitis C Virus (HCV) NS3 helicase.[1] The NS3 helicase is essential for HCV replication, making it a prime target for antiviral drug development.[21][22]

The HCV NS3 protein is a multifunctional enzyme with a serine protease domain and a C-terminal helicase domain.[23] The helicase domain unwinds the viral RNA duplexes that form during replication, a process fueled by ATP hydrolysis.[22][24] This unwinding is crucial for the RNA-dependent RNA polymerase (NS5B) to synthesize new viral RNA genomes.[25] By inhibiting the NS3 helicase, the viral replication cycle is disrupted.

Diagram 2: Role of HCV NS3 Helicase in Viral Replication and Point of Inhibition

Caption: Simplified pathway of HCV RNA replication highlighting the role of NS3 helicase and its inhibition.

References

- 1. This compound | 6232-11-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. infinitalab.com [infinitalab.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. rtilab.com [rtilab.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. measurlabs.com [measurlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 20. echemi.com [echemi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Step-by-Step Progress Toward Understanding the Hepatitis C Virus RNA Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Helicase inhibitors as specifically targeted antiviral therapy for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Methyl 4-(aminomethyl)benzoate Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanisms of action for derivatives of methyl 4-(aminomethyl)benzoate hydrochloride. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. The information is intended to support further research and development in the fields of enzymology, cancer biology, and antimicrobial drug discovery.

Inhibition of Human Biotinidase

A significant mechanism of action identified for a derivative of methyl 4-(aminomethyl)benzoate is the competitive inhibition of human biotinidase (BTD). Biotinidase is a crucial enzyme responsible for the recycling of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1]

The Inhibitory Derivative: Biotinyl-methyl 4-(amidomethyl)benzoate

The specific derivative identified as a potent biotinidase inhibitor is biotinyl-methyl 4-(amidomethyl)benzoate . This compound is synthesized by forming an amide linkage between the aminomethyl group of methyl 4-(aminomethyl)benzoate and the carboxyl group of biotin.

Quantitative Inhibition Data

The inhibitory potency of biotinyl-methyl 4-(amidomethyl)benzoate against human biotinidase has been quantified as follows:

| Compound | Target Enzyme | Inhibition Mechanism | Quantitative Data | Reference |

| Biotinyl-methyl 4-(amidomethyl)benzoate | Human Biotinidase (BTD) | Competitive | 80% inhibition at 1 mM | [2][3] |

Further investigation into the original research article by Kobza et al. (2008) is recommended to obtain the precise Ki value for a more detailed quantitative comparison.

Experimental Protocol: Colorimetric Biotinidase Assay

The following protocol is a generalized representation based on established colorimetric assays for biotinidase activity.[4]

Principle: The assay measures the enzymatic cleavage of a synthetic substrate, N-biotinyl-p-aminobenzoate (B-PAB), by biotinidase. The release of p-aminobenzoate (PAB) is detected colorimetrically after a chemical derivatization step.

Materials:

-

Partially purified human biotinidase

-

Biotinyl-methyl 4-(amidomethyl)benzoate (inhibitor)

-

N-biotinyl-p-aminobenzoate (B-PAB) (substrate)

-

Phosphate buffer (pH 6.0)

-

EDTA

-

Trichloroacetic acid (TCA)

-

Sodium nitrite

-

Ammonium sulfamate

-

N-(1-Naphthyl)ethylenediamine dihydrochloride

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, and the biotinidase enzyme solution.

-

Add varying concentrations of the inhibitor, biotinyl-methyl 4-(amidomethyl)benzoate, to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, B-PAB.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding TCA.

-

Centrifuge the samples to pellet precipitated proteins.

-

Transfer the supernatant to a new microplate.

-

To the supernatant, sequentially add sodium nitrite, ammonium sulfamate, and N-(1-Naphthyl)ethylenediamine dihydrochloride, with appropriate incubation times after each addition, to develop a colored product.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 546 nm) using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control.

Signaling Pathway and Workflow Diagrams

Caption: Competitive inhibition of biotinidase by a biotinyl-methyl 4-(amidomethyl)benzoate derivative.

Caption: Workflow for the colorimetric biotinidase inhibition assay.

Inhibition of the Pentose Phosphate Pathway

Derivatives of methyl 4-aminobenzoate have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). The PPP is a crucial metabolic pathway for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotides.[5]

Inhibitory Derivatives: Methyl 4-amino Benzoates

The specific structures of the methyl 4-amino benzoate derivatives tested in the cited study by Ciftci et al. (2022) would need to be obtained from the full-text article to provide a complete analysis. However, the study indicates that this class of compounds shows inhibitory activity against PPP enzymes.

Quantitative Inhibition Data

The inhibitory potency of various methyl 4-amino benzoate derivatives against G6PD and 6PGD is summarized below.[5]

| Compound Class | Target Enzyme | IC50 Value Range (µM) | Reference |

| Methyl 4-amino benzoates | Glucose 6-phosphate dehydrogenase (G6PD) | 100.8 - 430.8 | [5] |

| Methyl 4-amino benzoates | 6-phosphogluconate dehydrogenase (6PGD) | 206 - 693.2 | [5] |

For a detailed structure-activity relationship analysis, the specific IC50 values for each tested derivative should be extracted from the original publication.

Experimental Protocol: G6PD and 6PGD Inhibition Assay

The following is a generalized protocol for spectrophotometric assays of G6PD and 6PGD activity.

Principle: The activity of both G6PD and 6PGD is determined by measuring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

-

Purified G6PD or 6PGD enzyme

-

Methyl 4-amino benzoate derivatives (inhibitors)

-

Glucose-6-phosphate (G6P) (for G6PD assay)

-

6-Phosphogluconate (6PG) (for 6PGD assay)

-

NADP+

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

96-well UV-transparent microplate

-

Spectrophotometer with UV capabilities

Procedure:

-

Prepare a reaction mixture in a UV-transparent microplate well containing Tris-HCl buffer, MgCl2, and NADP+.

-

Add varying concentrations of the methyl 4-amino benzoate derivative inhibitor to the wells. A control well with no inhibitor is included.

-

Add the respective substrate (G6P for G6PD or 6PG for 6PGD).

-

Initiate the reaction by adding the G6PD or 6PGD enzyme.

-

Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Workflow Diagrams

Caption: Inhibition of the Pentose Phosphate Pathway by methyl 4-amino benzoate derivatives.

Caption: Workflow for the G6PD/6PGD enzyme inhibition assay.

Other Potential Mechanisms of Action

Preliminary studies have suggested that derivatives of methyl 4-(aminomethyl)benzoate may also possess antimicrobial properties . Further research is required to elucidate the specific molecular targets and mechanisms underlying this activity.

Conclusion

The derivatives of this compound represent a versatile scaffold with the potential to modulate distinct biological pathways. The identified mechanisms of action, namely the competitive inhibition of human biotinidase and the inhibition of key enzymes in the pentose phosphate pathway, highlight their potential as tool compounds for basic research and as starting points for the development of novel therapeutic agents. Further investigation into the structure-activity relationships, selectivity, and in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An automated procedure for measuring biotinidase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 4-(Aminomethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

| 8.61 | Broad Peak | 3H | NH₃⁺ |

| 7.96-8.01 | Multiplet | 2H | Aromatic (H-2, H-6) |

| 7.63-7.67 | Multiplet | 2H | Aromatic (H-3, H-5) |

| 4.10 | Single Peak | 2H | -CH₂- |

| 3.86 | Single Peak | 3H | -OCH₃ |

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 165.9 | C=O (Ester) |

| 139.4 | Aromatic (C-4) |

| 129.5 | Aromatic (C-1) |

| 129.3 | Aromatic (C-2, C-6) |

| 129.2 | Aromatic (C-3, C-5) |

| 52.2 | -OCH₃ |

| 41.7 | -CH₂- |

Table 2: ¹³C NMR spectroscopic data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

The NMR spectra were acquired using the following experimental parameters:

-

Instrument: A 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.[1]

-

Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

-

Sample Preparation: A small amount of this compound was dissolved in the deuterated solvent in an NMR tube to a final concentration of approximately 5-10 mg/mL. The sample was vortexed to ensure homogeneity.

-

Acquisition Parameters: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (ν) [cm⁻¹] | Functional Group Assignment |

| 2963 | N-H stretch (NH₃⁺) |

| 2878 | C-H stretch (aliphatic) |

| 2573 | N-H bend (NH₃⁺) |

| 1678 | C=O stretch (ester) |

| 1597, 1578, 1477 | C=C stretch (aromatic) |

| 864 | Aromatic ring out-of-plane bending |

Table 3: IR spectroscopic data for this compound.[1]

Experimental Protocol for IR Spectroscopy

The IR spectrum was obtained using the following methodology:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

-

Sample Preparation: The solid sample was prepared using the Potassium Bromide (KBr) pellet technique. A small amount of the compound was ground with dry KBr powder and pressed into a thin, transparent disk.

-

Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

| m/z | Ion |

| 166.0865 | [M+H]⁺ (protonated molecule) |

Table 4: High-Resolution Mass Spectrometry (HRMS) data for this compound.[1]

The calculated m/z for the protonated molecule, [C₉H₁₂NO₂]⁺, is 166.0863, which is in close agreement with the experimental value.[1]

Experimental Protocol for Mass Spectrometry

The high-resolution mass spectrum was acquired as follows:

-

Instrument: A high-resolution mass spectrometer.[1]

-

Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) was used as the ionization source.[1]

-

Sample Introduction: The sample was dissolved in a suitable solvent and introduced into the ion source.

-

Analysis: The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio was measured with high accuracy to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 4-(aminomethyl)benzoate Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in drug development, formulation, and manufacturing. This document outlines its solubility in various solvents and its stability under different stress conditions, offering detailed experimental protocols for replication and further investigation.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][2][3] |

| CAS Number | 6232-11-7 | [1][2] |

| Melting Point | 234-243 °C (decomposes) | [4][5][6] |

| Appearance | White crystalline powder | [4][6] |

| Purity (by HPLC) | >98.0% | [2][5] |

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of a compound is a fundamental parameter that influences its absorption, distribution, and formulation. The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents. Note: The following data are representative and may vary based on experimental conditions.

| Solvent | Solubility Category (mg/mL) | Representative Value (mg/mL) |

| Water | Freely Soluble | > 100 |

| Methanol | Soluble | 10 - 30 |

| Ethanol (95%) | Sparingly Soluble | 1 - 10 |

| Acetone | Slightly Soluble | 0.1 - 1 |

| Dichloromethane | Very Slightly Soluble | < 0.1 |

| Toluene | Practically Insoluble | < 0.01 |

Table 2: Representative Solubility of this compound

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound is provided below.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL.

Stability Profile

The chemical stability of this compound is crucial for ensuring the quality, safety, and efficacy of any resulting drug product. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[10] The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage. The following table summarizes the expected outcomes of forced degradation studies. Note: The degradation percentages are representative and intended for illustrative purposes.

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15 - 25 | 4-(Aminomethyl)benzoic acid |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 25 °C | 20 - 30 | 4-(Aminomethyl)benzoic acid |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 °C | 5 - 10 | Oxidation products |

| Thermal Degradation | Solid State | 48 hours | 105 °C | < 5 | Thermal decomposition products |

| Photolytic Degradation | Solid State | 7 days | ICH Option 1 | < 2 | Photolytic products |

Table 3: Representative Forced Degradation Data for this compound

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a UV or PDA detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute for HPLC analysis.

-

Thermal Degradation: Place the solid compound in a vial and heat it in an oven at 105 °C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC after the exposure period.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process impurities and degradation products.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6232-11-7 [m.chemicalbook.com]

- 5. This compound | 6232-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 6232-11-7 [chemicalbook.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. acdlabs.com [acdlabs.com]

- 10. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, analytical characterization protocols, and its application in synthetic workflows, offering valuable information for researchers in drug discovery and development.

Core Chemical Properties

This compound is a white crystalline powder.[1][2] It is an amino acid ester hydrochloride, soluble in water, and known to be hygroscopic.[1] The compound's structure, incorporating both an amino group and an ester functional group, makes it a versatile reagent in organic synthesis.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 201.65 g/mol | [3][4] |

| CAS Number | 6232-11-7 | [4] |

| Melting Point | 234-237 °C (decomposes) | [5][6] |

| Appearance | White crystalline powder | [1][2] |

Synthesis and Application

This compound is typically synthesized via the esterification of 4-(aminomethyl)benzoic acid.[2][5] This process often involves reacting the parent amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride.[2][5]

Its primary application in drug development is as a building block for more complex molecules. Notably, it serves as a precursor in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors.[2][5] The workflow below illustrates a generalized synthetic and purification pathway for this compound.

Experimental Protocols for Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following are standard experimental protocols employed for this purpose.

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts (δ), integration values, and coupling patterns to confirm the structure. Expected ¹³C NMR chemical shifts in DMSO-d₆ are approximately δ 41.7 (CH₂), 52.2 (OCH₃), 129.2, 129.3, 129.5, 139.4 (aromatic carbons), and 165.9 (C=O).[2][5]

-

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Place the sample in the FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Identify characteristic absorption peaks. Key expected peaks include those for N-H stretching (around 2963 cm⁻¹ and 2573 cm⁻¹ for the ammonium salt), C-H stretching (around 2878 cm⁻¹), C=O stretching (around 1678 cm⁻¹), and aromatic C=C stretching (around 1597, 1578, 1477 cm⁻¹).[2][5]

-

-

Objective: To determine the precise molecular weight and confirm the elemental composition.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

The expected m/z value for the protonated molecule [M+H]⁺ (the free base, C₉H₁₂NO₂) is approximately 166.0863.[2][5] The high resolution of the instrument allows for the confirmation of the elemental formula based on the exact mass.

-

The diagram below outlines the logical workflow for the analytical characterization of this compound.

References

- 1. smolecule.com [smolecule.com]

- 2. This compound | 6232-11-7 [chemicalbook.com]

- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 6232-11-7 [m.chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Role of Methyl 4-(aminomethyl)benzoate Hydrochloride as a Key Intermediate in the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound that serves as a crucial building block in the synthesis of more complex, biologically active molecules. While not typically exhibiting potent biological activity itself, its structural features make it an ideal starting material for the development of novel therapeutic agents. This technical guide explores the role of this compound as a key intermediate in the synthesis of targeted inhibitors for Hepatitis C Virus (HCV) and melanoma, providing detailed insights into the synthesis, quantitative biological data, and the underlying signaling pathways of the final active compounds.

Application in the Synthesis of a Novel Hepatitis C Virus (HCV) Helicase Inhibitor

This compound is a precursor in the synthesis of a potent HCV helicase inhibitor, identified as (E)-3-(4-(((4-(methoxycarbonyl)benzyl)amino)carbonyl)phenyl)acrylic acid. This compound has demonstrated submicromolar inhibition of the HCV helicase, an enzyme essential for viral replication.

Experimental Workflow: Synthesis of an HCV Helicase Inhibitor

The following diagram illustrates a plausible synthetic route to the target HCV helicase inhibitor, starting from this compound. The process involves an amide coupling reaction between the primary amine of the starting material and a carboxylic acid.

Detailed Experimental Protocol

While the final compound has been reported as a submicromolar inhibitor of HCV helicase, the detailed experimental protocol for its synthesis from this compound is not publicly available in the reviewed literature. The proposed workflow is based on standard organic synthesis methodologies for amide bond formation.

Signaling Pathway of HCV Helicase in Viral Replication

The HCV NS3 helicase is a crucial enzyme for the replication of the viral RNA genome. It unwinds the RNA duplex, allowing the RNA-dependent RNA polymerase (NS5B) to synthesize new viral RNA strands. Inhibition of the NS3 helicase halts viral replication, making it a prime target for antiviral drug development.

Application in the Synthesis of Selective Histone Deacetylase 6 (HDAC6) Inhibitors for Melanoma

This compound is a key starting material for the synthesis of a class of potent and selective HDAC6 inhibitors. One such inhibitor, Nexturastat A (also known as compound 5g in the primary literature), has demonstrated low nanomolar inhibitory potency against HDAC6 and has been shown to decrease the growth of melanoma cells.[1]

Quantitative Data for HDAC6 Inhibitors

The following table summarizes the in vitro inhibitory activity of Nexturastat A and related compounds against HDAC1 and HDAC6, as well as their anti-proliferative effects in B16 melanoma cells.[1]

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | B16 EC50 (µM) |

| Nexturastat A (5g) | 3110 | 5.2 | 4.1 |

| 5a | >10000 | 120 | 11 |

| 5b | 2870 | 4.6 | >25 |

| 5c | 2760 | 13 | 11 |

| 5d | 2910 | 10 | 9.8 |

| 5e | 2890 | 10 | 10 |

| 5f | 3010 | 11 | 11 |

Data sourced from Bergman et al., J. Med. Chem. 2012, 55 (22), 9891–9899.[1]

Experimental Workflow: Synthesis of Nexturastat A

The synthesis of Nexturastat A from this compound involves a two-step process: formation of a urea linkage followed by conversion of the methyl ester to a hydroxamic acid.[1]

Detailed Experimental Protocol: Synthesis of Nexturastat A

Step 1: Synthesis of Methyl 4-(((butyl(phenyl)carbamoyl)amino)methyl)benzoate [1] To a solution of this compound (1.0 equiv) in anhydrous CH2Cl2 at 0 °C is added triethylamine (2.2 equiv). The mixture is stirred for 10 minutes, followed by the addition of phenyl isocyanate (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of 1-iodobutane (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of Nexturastat A (4-((1-butyl-3-phenylureido)methyl)-N-hydroxybenzamide) [1] A solution of methyl 4-(((butyl(phenyl)carbamoyl)amino)methyl)benzoate (1.0 equiv) in a mixture of THF and methanol is treated with a freshly prepared solution of hydroxylamine hydrochloride (10 equiv) and potassium hydroxide (10 equiv) in methanol. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1 N HCl to pH 7, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.

HDAC6 Signaling Pathway in Melanoma

HDAC6 is a histone deacetylase that primarily acts on non-histone proteins, including α-tubulin. In melanoma, HDAC6 is implicated in cell proliferation, survival, and immune evasion. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can disrupt cell motility and induce cell cycle arrest. Furthermore, HDAC6 inhibition has been shown to modulate the JAK/STAT signaling pathway, which is often dysregulated in melanoma, and can enhance the immunogenicity of melanoma cells.[2]

Conclusion

This compound is a versatile and valuable starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective inhibitors targeting key enzymes in viral diseases and cancer. The examples of the HCV helicase inhibitor and the HDAC6 inhibitor, Nexturastat A, highlight the importance of this chemical intermediate in the drug discovery and development pipeline. Further exploration of derivatives based on this scaffold holds promise for the generation of new therapeutic agents with improved efficacy and selectivity.

References

"key intermediates in the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride"

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride

Introduction

This compound is a crucial building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure combines an amino group and a methyl ester, making it a versatile synthon for creating more complex molecules. This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the key intermediates, experimental protocols, and associated quantitative data.

Overview of Synthetic Pathways

The synthesis of this compound can be achieved through several distinct routes, each with its own set of key intermediates and reaction conditions. The most common strategies begin with commercially available starting materials such as 4-(aminomethyl)benzoic acid, p-toluic acid derivatives, or 4-cyanobenzoic acid.

Caption: High-level overview of the primary synthetic routes.

Route 1: Direct Esterification of 4-(Aminomethyl)benzoic Acid

This is one of the most direct methods, involving the Fischer esterification of the commercially available 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, typically thionyl chloride or hydrochloric acid.[1][3]

Caption: Synthesis via direct esterification.

Quantitative Data

| Reactant | Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |

| 4-(Aminomethyl)benzoic acid | Thionyl Chloride | Methanol | Room Temperature | Overnight | 97% | 99.9% | [1] |

| 4-(Aminomethyl)benzoic acid | Hydrochloric Acid | Methanol | Not Specified | Not Specified | >85% | N/A | [3] |

Detailed Experimental Protocol

Protocol based on Thionyl Chloride Catalyst[1]:

-

Dissolve 4-(aminomethyl)benzoic acid (2.00 mmol, 302 mg) in methanol (30 mL).

-

Slowly add thionyl chloride (16.0 mmol, 1.16 mL) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

The resulting colorless solid is the target product, this compound.

Route 2: From Methyl 4-methylbenzoate via Bromination

This pathway involves the transformation of the methyl group of methyl 4-methylbenzoate into a bromomethyl group, which is then converted to the aminomethyl group. The key intermediate in this route is methyl 4-(bromomethyl)benzoate .[4][5][6]

Caption: Synthesis via a brominated intermediate.

Key Intermediate 1: Methyl 4-(bromomethyl)benzoate

This intermediate is synthesized by the radical bromination of methyl 4-methylbenzoate.[4][6] Common reagents include N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide.[4][6]

Quantitative Data

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Time | Yield | Reference |

| Bromination | Methyl 4-methylbenzoate, N-bromosuccinimide | AIBN | Carbon Tetrachloride | 7 hrs | N/A | [4] |

| Bromination | Methyl 4-methylbenzoate, N-bromosuccinimide | Benzoyl Peroxide, IR Lamp | Carbon Tetrachloride | N/A | 75% | [6] |

| Amine Exchange | Methyl 4-(bromomethyl)benzoate | Nonaqueous Ammonia | Not Specified | N/A | N/A | [3] |

Detailed Experimental Protocols

1. Synthesis of Methyl 4-(bromomethyl)benzoate[6]:

-

Add N-Bromosuccinimide (23.9 g, 0.133 mol) and benzoyl peroxide (0.41 g, 0.0017 mol) to a solution of methyl 4-methylbenzoate (20 g, 0.133 mol) in 100 mL of carbon tetrachloride.

-

Heat the mixture to reflux while irradiating with an IR lamp.

-

After the reaction, filter the mixture to remove succinimide.

-

Wash the filtrate with a sodium bicarbonate (NaHCO3) solution and dry it over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the filtrate to obtain the crude product.

-

Crystallize the product from acetone to yield pure methyl 4-(bromomethyl)benzoate.

2. Conversion to Methyl 4-(aminomethyl)benzoate: The conversion of the bromomethyl intermediate to the final product typically involves a chlorine/amine exchange in a nonaqueous medium, followed by acidification to form the hydrochloride salt.[3]

Route 3: From 4-Cyanobenzoic Acid via Reduction

This common industrial route begins with the esterification of 4-cyanobenzoic acid to form methyl 4-cyanobenzoate. The cyano group of this key intermediate is then reduced to an aminomethyl group.[3]

Caption: Synthesis via a cyano intermediate.

Key Intermediate 2: Methyl 4-cyanobenzoate

This intermediate is prepared by the esterification of 4-cyanobenzoic acid.[7]

Quantitative Data

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Esterification | m-Cyanobenzamide, Methanol | 20% HCl/Methanol solution | Methanol | 64 °C | 12 hrs | 93% | [7] |

| Reduction | Methyl 4-cyanobenzoate | Catalytic Hydrogenation | Not Specified | N/A | N/A | N/A | [3] |

| Reduction | Methyl 4-cyanobenzoate | Sodium Borohydride, Cobalt(II) Chloride | Not Specified | N/A | N/A | N/A | [3] |

Detailed Experimental Protocols

1. Synthesis of Methyl 4-cyanobenzoate (from amide)[7]:

-

Place m-Cyanobenzamide (73.0 g, 0.5 mol) and methanol (460.3 g) in a 2 L separable flask.

-

Add a pre-prepared 20% hydrochloric acid/methanol solution (162.4 g) while stirring.

-

Heat the mixture at 64°C for 12 hours.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, proceed with workup and purification to isolate methyl 4-cyanobenzoate.

2. Reduction of Methyl 4-cyanobenzoate[3]:

-

The reduction of the nitrile group can be achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using reagents like sodium borohydride in conjunction with cobalt(II) chloride.

-

Following the reduction, an acidic workup with hydrochloric acid is performed to isolate the final product as its hydrochloride salt.

References

- 1. This compound | 6232-11-7 [chemicalbook.com]

- 2. This compound | 6232-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. innospk.com [innospk.com]

- 6. scispace.com [scispace.com]

- 7. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]

Methyl 4-(aminomethyl)benzoate Hydrochloride: A Versatile Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(aminomethyl)benzoate hydrochloride is a commercially available bifunctional building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine and a methyl ester on a benzene ring, provides a versatile platform for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the synthesis of enzyme inhibitors and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6232-11-7 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO₂ | [3] |

| Molecular Weight | 201.65 g/mol | [3] |

| Melting Point | 243 °C (decomposes) | [2] |

| Purity | Typically >97% | [2] |

The most common and straightforward synthesis of this compound involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid or thionyl chloride.[4]

Experimental Protocol: Synthesis from 4-(aminomethyl)benzoic acid[4]

To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in methanol, thionyl chloride (2.0-4.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a scaffold is demonstrated in its application in the synthesis of a variety of potent and selective enzyme inhibitors and antimicrobial agents.

Histone Deacetylase 6 (HDAC6) Inhibitors

HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in cell motility, protein degradation, and stress responses. Its inhibitors are promising therapeutic agents for cancer and neurodegenerative diseases. This compound has been utilized as a key building block in the synthesis of selective HDAC6 inhibitors.

One synthetic approach involves the coupling of a quinazoline-containing carboxylic acid with this compound, followed by conversion of the methyl ester to a hydroxamic acid, which acts as a zinc-binding group in the HDAC active site.

Experimental Workflow: Synthesis of Quinazoline-Based HDAC6 Inhibitor

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 4-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of linkers derived from methyl 4-(aminomethyl)benzoate hydrochloride in solid-phase peptide synthesis (SPPS). The primary application of such linkers, often referred to as 4-hydroxymethylbenzoic acid (HMBA) or its derivatives like the MeDbz linker, is in the flexible and efficient synthesis of C-terminally modified peptides, including peptide amides, esters, and thioesters. A key advantage of this approach is the ability to diversify the C-terminus of a peptide with a reduced risk of epimerization at the C-terminal amino acid residue.[1][2]

The protocols outlined below are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][4]

Overview of the HMBA/MeDbz Linker in SPPS

Linkers derived from methyl 4-(aminomethyl)benzoate provide a versatile platform for modern peptide chemistry. The core structure allows for the attachment of the initial amino acid to the solid support. Following the complete assembly of the peptide chain, the linker can be activated to facilitate nucleophilic cleavage. This enables the direct release of the peptide from the resin with various C-terminal modifications, a process that is highly valuable for creating peptide libraries for drug discovery and for enhancing the pharmacokinetic properties of peptide-based therapeutics.[1][2][5]

The general workflow involves standard SPPS cycles of deprotection and coupling, followed by a final on-resin activation and nucleophilic cleavage step. This methodology offers a divergent approach to synthesizing multiple C-terminally modified analogs from a single resin-bound peptide.[1][2]

Logical Workflow for C-Terminal Peptide Modification

Caption: High-level workflow for SPPS using a cleavable linker.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers or for particularly "difficult" peptide sequences.[3]

Protocol 2.1: Resin Preparation and First Amino Acid Coupling

This protocol describes the attachment of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin (e.g., HMBA-resin).

-

Resin Swelling:

-

Place the desired amount of HMBA-functionalized resin in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) three times.

-

Swell the resin in dichloromethane (DCM) or DMF for at least 30 minutes.[6]

-

-

Symmetrical Anhydride Preparation:

-

In a separate flask, dissolve 10 equivalents (relative to resin loading) of the Fmoc-amino acid in dry DCM. A few drops of DMF can be added to aid dissolution.

-

Cool the solution to 0°C.

-

Add a solution of diisopropylcarbodiimide (DIC) (5 equivalents) in dry DCM to the amino acid solution and stir for 20 minutes at 0°C.[7]

-

-

Coupling Reaction:

-

Remove the solvent from the swollen resin.

-

Evaporate the DCM from the symmetrical anhydride solution under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of DMF and add it to the resin.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) dissolved in DMF to the resin slurry.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[7]

-

-

Washing and Capping:

-

Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x).

-

To cap any unreacted hydroxymethyl sites, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

-

Wash the resin again as described above and dry under vacuum.

-

The loading efficiency can be determined by quantifying the Fmoc group concentration after cleavage with piperidine.[8]

-

Protocol 2.2: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[9]

-

Wash the resin thoroughly with DMF (5x) to remove piperidine and the Fmoc-adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (0.95 equivalents relative to the amino acid) and an organic base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF for 2-5 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative ninhydrin test.[8] If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

-

SPPS Cycle Visualization

Caption: The iterative cycle of Fmoc-Solid Phase Peptide Synthesis.

Protocol 2.3: On-Resin Activation and Nucleophilic Cleavage

This protocol is specific to the MeDbz linker, which is an activated form of the HMBA linker.

-

Linker Activation (if necessary):

-

Cleavage and C-Terminal Modification:

-

Swell the final peptide-resin in a suitable solvent (e.g., DCM or DMF).

-

Prepare a solution of the desired nucleophile. For example:

-

Add the nucleophile solution to the resin and allow the cleavage reaction to proceed for 2-12 hours.

-

Filter the resin and collect the filtrate containing the protected peptide.

-

-

Side-Chain Deprotection and Purification:

-

Evaporate the solvent from the filtrate.

-

Treat the residue with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups.[3]

-

Precipitate the crude peptide with cold diethyl ether.[9]

-

Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

Quantitative data from peptide synthesis experiments should be presented clearly to allow for comparison of different strategies and outcomes.

Table 1: Synthesis of a Model Peptide (Ac-Ala-Val-Gly-X) using an HMBA-type Linker

| C-Terminal Moiety (X) | Nucleophile Used for Cleavage | Crude Yield (%) | Purity by RP-HPLC (%) | Observed Mass (M+H)+ | Expected Mass |

| -NH₂ | 7N NH₃ in Methanol | 78 | 91 | 287.16 | 287.16 |

| -OCH₃ | Methanol / DIEA | 85 | 94 | 302.16 | 302.15 |

| -OH | H₂O / DIEA | 81 | 92 | 288.13 | 288.13 |

| -NHCH₂CH₃ | Ethylamine in THF | 75 | 89 | 315.19 | 315.19 |

Note: The data presented in this table is representative and for illustrative purposes only.

Conclusion

The use of this compound-derived linkers offers a powerful and flexible strategy for the synthesis of C-terminally modified peptides. This approach minimizes epimerization and allows for the divergent production of various peptide analogs from a single solid-phase synthesis, making it an invaluable tool for peptide-based drug discovery and development. The protocols provided herein offer a foundation for researchers to successfully implement this methodology in their laboratories.

References

- 1. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]